molecular formula C27H23N3O4 B1242786 (15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

Cat. No.: B1242786
M. Wt: 453.5 g/mol
InChI Key: NMMGUHANGUWNBN-VHEIIQRDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

InChI

InChI=1S/C27H23N3O4/c1-26-27(13-31,33-2)11-19(34-26)29-17-9-5-3-7-14(17)21-22-16(12-28-25(22)32)20-15-8-4-6-10-18(15)30(26)24(20)23(21)29/h3-10,19,31H,11-13H2,1-2H3,(H,28,32)/t19-,26+,27+/m1/s1

InChI Key

NMMGUHANGUWNBN-VHEIIQRDSA-N

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC

Synonyms

CEP 751
CEP-751
CEP751
KT6587

Origin of Product

United States

Preparation Methods

CEP-751 is synthesized through a series of chemical reactions starting from the natural product kinase inhibitor K252a. For industrial production, CEP-751 is formulated in a mixture containing polyethylene glycol 1000, povidone C30, and benzyl alcohol in sterile water .

Chemical Reactions Analysis

CEP-751 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

CEP-751 exerts its effects by selectively inhibiting the tyrosine kinase activity of the Trk receptors. These receptors are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking these receptors, CEP-751 disrupts the signaling pathways, leading to the inhibition of tumor cell growth and induction of apoptosis .

Comparison with Similar Compounds

Conclusion

CEP-751 is a promising compound with significant potential in cancer therapy. Its ability to selectively inhibit Trk receptors makes it a valuable tool in both research and clinical settings. Further studies are needed to fully understand its therapeutic potential and optimize its use in combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.